molecular formula C23H38O4 B044279 Glyceryl arachidonate CAS No. 35474-99-8

Glyceryl arachidonate

Cat. No. B044279
CAS RN: 35474-99-8
M. Wt: 378.5 g/mol
InChI Key: DCPCOKIYJYGMDN-DOFZRALJSA-N
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Description

Synthesis Analysis

The synthesis of glyceryl arachidonate derivatives, such as 2-Arachidonylglycerol (2-Ara-Gl), involves starting from arachidonic acid and glycerol. This process includes selective protection of primary alcohols of glycerol, esterification, and mild hydrolysis of the protecting groups without isomerization to the more stable 1-monoglyceride (Han & Razdan, 1999).

Molecular Structure Analysis

Glyceryl arachidonate's structure comprises a glycerol backbone esterified with arachidonic acid. Its molecular structure enables it to participate in various biochemical pathways, notably those involving cannabinoid receptors where it acts as an endogenous ligand (Ben-Shabat et al., 1998).

Chemical Reactions and Properties

Oxidation reactions of glyceryl arachidonate-containing compounds, such as plasmenyl glycerophosphocholine, reveal a susceptibility to oxidative stress leading to the production of biologically active metabolites. This indicates glyceryl arachidonate's role in cell signaling and inflammation through its oxidative products (Khaselev & Murphy, 2000).

Physical Properties Analysis

The physical properties of glyceryl arachidonate, including its phase behavior, melting point, and solubility in various solvents, are critical for its biological functions and applications in research. However, specific studies focusing on these properties were not identified in the searched literature, indicating a potential area for further investigation.

Chemical Properties Analysis

Glyceryl arachidonate's chemical properties, such as its reactivity towards enzymes and its role in the synthesis of biologically active molecules, are evident in its enzymatic conversion to various metabolites. For instance, its role in the synthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates immune responses, highlights the importance of understanding its chemical behavior (Mechoulam et al., 1995).

Scientific Research Applications

  • Immunology : 2-Arachidonyl glycerol, a compound related to glyceryl arachidonate, can suppress interleukin-2 (IL-2) expression through activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), independent of cannabinoid receptors. This suggests a potential role in immune responses (Rockwell et al., 2006).

  • The Entourage Effect : The entourage effect describes how inactive endogenous fatty acid glycerol esters enhance the biological activity of 2-arachidonoyl-glycerol, which could represent a novel route for molecular regulation of endogenous cannabinoid activity (Ben-Shabat et al., 1998).

  • Pain Management : Intraplantar injections of 2-arachidonoyl glycerol show antinociceptive effects mediated by cannabinoid CB2 receptors, suggesting potential applications in treating peripheral pain (Guindon et al., 2007).

  • Arachidonic Acid Production : Optimal conditions for producing arachidonic acid from glycerol involve specific pH and temperature settings, with significant yields observed, indicating potential industrial applications (Mironov et al., 2018).

  • Skin Penetration : Both arachidonic acid and its glycerin ester, glyceryl arachidonate, can penetrate human skin from topically applied products without significant irritation, suggesting applications in transdermal delivery systems (Eppler et al., 2007).

  • Microencapsulation : Double-walled glyceryl arachidonate microcapsules exhibit improved resistance to artificial gastric juice, reducing adverse reactions after ingestion due to partial metamorphism (Gao, 2011).

Future Directions

New appreciation of the Lands Pathway, which involves the selective placement in phospholipids of acyl chains, is being realized through lipidomics studies . Future directions will reveal mechanistic insights into the detailed roles of this cycle in human health and disease .

properties

IUPAC Name

2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCOKIYJYGMDN-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019093
Record name 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl arachidonate

CAS RN

35474-99-8
Record name 1-Monoarachidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35474-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonic acid, monoester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035474998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-ARACHIDONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXX4LRJ92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
AR Eppler, MEK Kraeling, RR Wickett… - Food and chemical …, 2007 - Elsevier
… HPLC chromatogram of glyceryl arachidonate hydrolysis in EpiDerm receptor fluid. The retention times for glyceryl arachidonate and arachidonic acid standards were 34.00 and 44.80 …
Number of citations: 10 www.sciencedirect.com
W Johnson - Int J Toxicol, 2004 - hero.epa.gov
Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachiclonate …
Number of citations: 13 hero.epa.gov
K Samusiova - 2021 - rep.vsu.by
… The composition includes: tocopherol acetate, glyceryl linoleate, glyceryl linolenate and a rarer component with PUFA - glyceryl arachidonate, as well as natural sources of vitamins - …
Number of citations: 0 rep.vsu.by
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2020 - journals.sagepub.com
… (ie, glyceryl alginate, glyceryl arachidonate, glyceryl collagenate, Glyceryl Isostearate/… The data were insufficient to support the safety of glyceryl arachidonate, and Panel does not …
Number of citations: 4 journals.sagepub.com
J Zhai, L Waddington, TJ Wooster, MI Aguilar, BJ Boyd - Langmuir, 2011 - ACS Publications
Lipid liquid crystalline nanoparticles such as cubosomes and hexosomes have unique internal nanostructures that have shown great potential in drug and nutrient delivery applications. …
Number of citations: 73 pubs.acs.org
YD Dong, AJ Tilley, I Larson, MJ Lawrence… - Langmuir, 2010 - ACS Publications
Polar lipids often exhibit equilibrium liquid crystalline structures in excess water, such as the bicontinuous cubic phases (Q II ) at low temperatures and inverse hexagonal phase (H II ) at …
Number of citations: 67 pubs.acs.org
TJ Slaga, PW Snyder, SC Tilton - 2022 - cir-safety.org
… the following glyceryl monoesters safe in the present practices of use and concentration, except that the available data were insufficient to support the safety of Glyceryl Arachidonate (…
Number of citations: 0 www.cir-safety.org
J Dias-Ferreira, AR Fernandes, JL Soriano… - … Membranes and Films, 2020 - Elsevier
As the largest organ of the body and the most exposed to the environmental surroundings, the skin has increased risk of suffering injuries from harmful substances, which may …
Number of citations: 13 www.sciencedirect.com
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2010 - journals.sagepub.com
This report addresses the safety of the inorganic salts and esters of various fatty alcohols of myristic acid. Most of the esters are used as skin conditioning agents in many types of …
Number of citations: 51 journals.sagepub.com
JH Shim, JH Park, JH Lee, DY Lee… - Journal of the …, 2016 - Wiley Online Library
Background Many companies claim that their moisturizers are superior to others based on their ingredients. Objective To compare the efficacy and safety of the most popular …
Number of citations: 25 onlinelibrary.wiley.com

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